molecular formula C29H33ClN2O3 B1675072 Loperamide oxide CAS No. 106900-12-3

Loperamide oxide

Katalognummer B1675072
CAS-Nummer: 106900-12-3
Molekulargewicht: 493 g/mol
InChI-Schlüssel: KXVSBTJVTUVNPM-UKPNQBOSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Loperamide oxide is a prodrug of loperamide , an antidiarrheal agent . It was first synthesized in 1969 and used medically in 1976 . It is a highly lipophilic synthetic phenylpiperidine opioid that is structurally similar to opiate receptor agonists such as diphenoxylate and haloperidol .


Synthesis Analysis

The synthesis of Loperamide involves several steps . The process begins with the suspension of 4- (4-Chlorophenyl)-4-hydroxypiperidine in acetonitrile and DIPEA . Then, 4-Bromo-2,2-diphenylbutanenitrile in acetonitrile is added .


Molecular Structure Analysis

The molecular formula of Loperamide oxide is C29H33ClN2O3 . Its average mass is 493.037 Da and its mono-isotopic mass is 492.217957 Da .


Chemical Reactions Analysis

Loperamide works by a number of different mechanisms of action that decrease peristalsis and fluid secretion, resulting in longer gastrointestinal transit time and increased absorption of fluids and electrolytes from the gastrointestinal tract . It is metabolized by the cytochrome P450 (CYP) system and is a substrate for the CYP3A4 isoenzyme .

Safety And Hazards

Loperamide is associated with a risk for experiencing a range of adverse effects, often life-threatening, if taken for non-therapeutic reasons or at doses higher than the recommended dose . Common adverse reactions to loperamide include cramps and nausea .

Zukünftige Richtungen

In recent years, there has been an increased interest in the non-medical use of loperamide, ranging from self-management of opioid withdrawal symptoms and a means to induce euphoria . This has led to a new syndrome termed loperamide-induced cardiotoxicity . Future research may focus on addressing these issues and developing safer alternatives.

Eigenschaften

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883171, DTXSID10869468
Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loperamide oxide

CAS RN

106900-12-3, 109572-89-6
Record name Loperamide oxide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide anhydrous, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loperamide oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14661
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loperamide oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOPERAMIDE OXIDE, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOPERAMIDE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loperamide oxide
Reactant of Route 2
Loperamide oxide
Reactant of Route 3
Reactant of Route 3
Loperamide oxide
Reactant of Route 4
Loperamide oxide
Reactant of Route 5
Loperamide oxide
Reactant of Route 6
Reactant of Route 6
Loperamide oxide

Citations

For This Compound
454
Citations
JWM Dreverman… - Alimentary pharmacology …, 1995 - Wiley Online Library
… loperamide oxide is converted to loperamide by anaerobic bacteria in the lower alimentary tract. With the use of loperamide oxide… be reduced with the use of loperamide oxide. Methods: …
Number of citations: 12 onlinelibrary.wiley.com
F Kamali, ML Huang - British journal of clinical pharmacology, 1996 - Wiley Online Library
… 2 Coadministration of cotrimoxazole with loperamide oxide did not alter the t,,,, C,,, and AUC … ratio of the loperamide oxide AUC following the intake of loperamide oxide in combination …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
K Lavrijsen, D Van Dyck, J Van Houdt… - Drug metabolism and …, 1995 - Citeseer
Loperamide oxide (LOPOX) is a prodrug of loperamide(LOP). The reduction of LOPOX to LOP was investigated to provide a pharma-cokinetic basis for the pharmacodynamics and …
Number of citations: 78 citeseerx.ist.psu.edu
M Van Outryve, J Toussaint - Journal of international …, 1995 - journals.sagepub.com
… Loperamide oxide was compared with placebo for the … mg loperamide oxide or placebo, hospital out-patients with Crohn's disease were instructed to take one tablet of loperamide oxide …
Number of citations: 16 journals.sagepub.com
WM Sun, NW Read, M Verlinden - Scandinavian journal of …, 1997 - Taylor & Francis
… We wished to investigate whether the prodrug loperamide oxide has similar effects. Methods… of loperamide oxide (4 mg twice daily for 1 week). Rc.vtr1t.s: Loperamide oxide reduced wet …
Number of citations: 191 www.tandfonline.com
M Göke, K Ewe, K Donner… - Diseases of the colon …, 1992 - journals.lww.com
… an influence of loperamide or loperamide oxide on the anal … Newly synthesized loperamide oxide is expected to be … strated, x6 The effects of loperamide oxide in our study showed a …
Number of citations: 30 journals.lww.com
IW Hughes - International Journal of Clinical Practice, 1995 - Wiley Online Library
… to receive loperamide oxide 1 mg; 106 to loperamide oxide 2 … loperamide oxide 2 mg than placebo (P<0.001) or loperamide 2 mg (P<0.026) and more men receiving loperamide oxide 1 …
Number of citations: 16 onlinelibrary.wiley.com
G Stacher, H Steinringer, C Schneider… - Digestive diseases and …, 1992 - Springer
… loperamide oxide, the increases with loperamide oxide occurring more gradually. Placebo and 2 mg loperamide oxide … With both 4 mg loperamide and 4 mg loperamide oxide, phase I …
Number of citations: 26 link.springer.com
B Van Den Eynden, W Spaepen - Current therapeutic research, 1995 - Elsevier
… Because of its low potential for causing constipating effects and adverse experiences, loperamide oxide 1 mg may be preferred over either loperamide oxide 2 mg or loperamide 2 mg. …
Number of citations: 13 www.sciencedirect.com
E Beubler, P Badhri - Journal of pharmacy and pharmacology, 1990 - academic.oup.com
… effect of its prodrug, loperamide oxide. Both loperamide and loperamide oxide administered … It is concluded that loperamide oxide administered intraluminally is reduced to loperamide …
Number of citations: 20 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.